N-Chloromethyl-benzothiazole-2-thione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Enhancing protein stability: Alkylation can improve protein stability by preventing the formation of disulfide bonds between cysteine residues. Disulfide bonds can cause protein aggregation and hinder proper protein function [].

- Improving protein identification by mass spectrometry: Alkylation modifies the cysteine residues of a protein, leading to a mass shift that can be detected by mass spectrometry. This can aid in the identification and characterization of proteins within a complex mixture [].

N-CMBT is a particularly useful alkylating agent due to its several advantages:

- Specificity: N-CMBT selectively reacts with thiol groups present on cysteine residues, minimizing unwanted modifications to other amino acids within the protein [].

- Efficiency: N-CMBT reacts rapidly and efficiently with cysteine residues, allowing for complete protein alkylation within a short timeframe [].

Here are some examples of how N-CMBT is used in proteomic research:

- In-gel digestion: N-CMBT can be employed during in-gel digestion workflows for protein identification by mass spectrometry. The alkylation step helps improve protein identification by modifying cysteine residues and enhancing protein stability during the digestion process [].

- Bottom-up proteomics: N-CMBT can be used in bottom-up proteomic workflows, where proteins are enzymatically digested into peptides before analysis by mass spectrometry. Alkylation of cysteine residues with N-CMBT can improve peptide identification and quantification [].

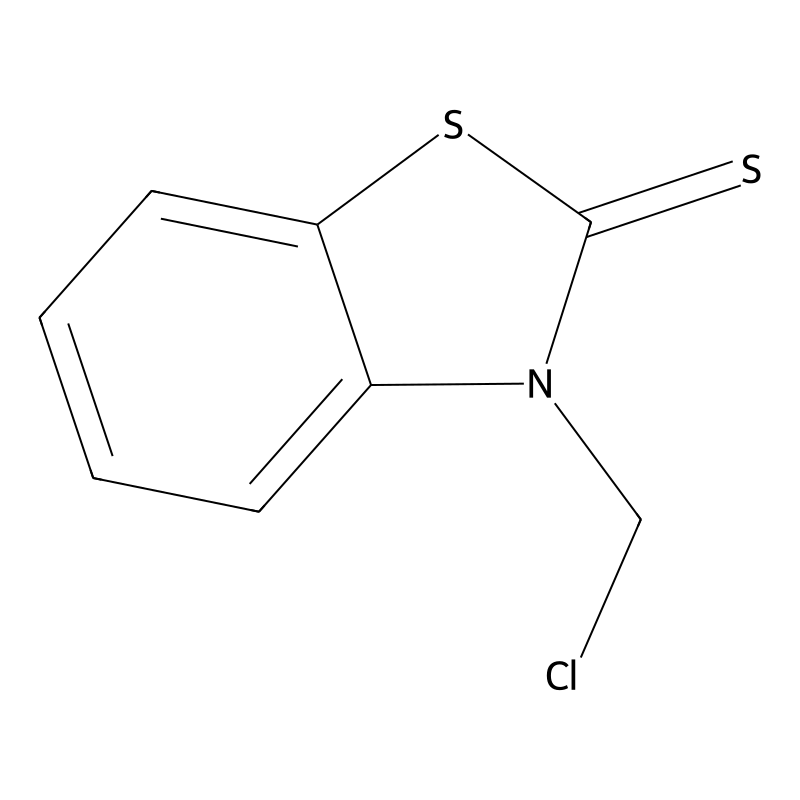

N-Chloromethyl-benzothiazole-2-thione is a synthetic compound characterized by a benzothiazole ring substituted with a chloromethyl group and a thione functional group. This compound belongs to the family of benzothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of N-Chloromethyl-benzothiazole-2-thione can be represented as follows:

- Chemical Formula: C₇H₆ClN₂S

- Molecular Weight: 188.65 g/mol

The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in various

- Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.

- Condensation Reactions: It can react with amines or thiols to form thioether or amine derivatives.

- Photo

N-Chloromethyl-benzothiazole-2-thione exhibits a range of biological activities that make it significant in pharmacology:

- Antimicrobial Properties: Studies have indicated that benzothiazole derivatives possess antimicrobial activity against various pathogens .

- Anticancer Activity: The compound has been explored for its potential in cancer therapy, showing cytotoxic effects on different cancer cell lines.

- Enzyme Inhibition: It may act as an inhibitor for certain enzymes, contributing to its therapeutic effects .

The synthesis of N-Chloromethyl-benzothiazole-2-thione typically involves several steps:

- Formation of Benzothiazole: Starting from 2-aminobenzenethiol and appropriate carbonyl compounds, benzothiazoles can be synthesized via cyclization reactions.

- Chloromethylation: The introduction of the chloromethyl group can be achieved using chloromethyl methyl ether or other chloromethylating agents under controlled conditions.

- Thionation: The thione functional group can be introduced through reactions involving thioketones or thioacids .

N-Chloromethyl-benzothiazole-2-thione finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

- Agriculture: The compound may be explored for use as a fungicide or pesticide due to its antimicrobial properties.

- Material Science: It is investigated for potential applications in polymer chemistry and materials development.

Studies on N-Chloromethyl-benzothiazole-2-thione have focused on its interactions with biological targets:

- Protein Binding Studies: Understanding how this compound interacts with proteins can help elucidate its mechanism of action.

- Receptor Binding Assays: Evaluating its affinity for specific receptors provides insights into its potential therapeutic applications .

Several compounds share structural similarities with N-Chloromethyl-benzothiazole-2-thione, each exhibiting unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzothiazole | Basic structure without substitutions | Antimicrobial, anticancer |

| 2-Aminobenzothiazole | Amino group at position 2 | Antimicrobial, enzyme inhibition |

| Benzothiazoline | Contains a double bond within the ring | Antifungal, cytotoxic |

| Benzothiazole-2-thione | Thione functional group | Antiparasitic, anticancer |

N-Chloromethyl-benzothiazole-2-thione's unique chloromethyl substitution enhances its reactivity and biological profile compared to these similar compounds.

Traditional Synthetic Pathways and Reaction Optimization

N-Chloromethyl-benzothiazole-2-thione is synthesized through alkylation of benzothiazole-2-thione derivatives. A conventional approach involves reacting benzothiazole-2-thione with chloromethylating agents under basic conditions. For example, benzothiazole-2-thione can be treated with chloromethyl chloride in the presence of potassium carbonate (K₂CO₃) or triethylamine (TEA) in solvents such as dichloromethane or tetrahydrofuran (THF). This method typically yields products in moderate efficiency (50–70%) but requires prolonged reaction times (6–12 hours) under reflux.

Optimization strategies include using polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance nucleophilicity of the thione nitrogen. Reaction conditions are critical: elevated temperatures (80–120°C) and stoichiometric control of reagents minimize side reactions, such as over-alkylation or decomposition.

Key Reaction Steps:

- Formation of Benzothiazole-2-thione: Synthesized from 2-aminobenzenethiol via cyclization with carbon disulfide (CS₂) or thiourea derivatives.

- Alkylation: Chloromethyl chloride is added to the thione derivative in the presence of a base (e.g., K₂CO₃) to introduce the chloromethyl group at the nitrogen atom.

Table 1: Representative Traditional Synthesis Conditions

| Reagent System | Base | Solvent | Temperature | Time | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Chloromethyl chloride/K₂CO₃ | K₂CO₃ | DCM | Reflux | 8 h | 65 | |

| Chloromethyl chloride/TEA | TEA | THF | 80°C | 6 h | 70 |

Microwave-Assisted and Green Synthesis Methodologies

Microwave-assisted synthesis (MAS) has emerged as a greener alternative, offering improved yields (80–90%) and reduced reaction times (10–30 minutes). For example, reacting benzothiazole-2-thione with chloromethyl chloride under microwave irradiation (500 W) in acetic acid or ethanol achieves rapid alkylation. This method minimizes solvent waste and energy consumption, aligning with sustainable chemistry principles.

Advantages of MAS:

- High Efficiency: Yields increase by 20–30% compared to conventional heating.

- Reduced Byproducts: Lower temperatures suppress side reactions like oxidation or decomposition.

- Scalability: Adaptable for multi-gram synthesis without significant yield loss.

Green Chemistry Approaches:

- Aqueous Solvents: Reactions in water or ethanol reduce reliance on toxic solvents.

- Catalyst-Free Protocols: Eliminate metal catalysts, simplifying purification.

Table 2: Microwave-Assisted Synthesis Parameters

| Reagent System | Solvent | Power (W) | Time (min) | Yield (%) | Source |

|---|---|---|---|---|---|

| Chloromethyl chloride | Acetic acid | 500 | 10 | 86 | |

| Chloromethyl chloride | Ethanol | 600 | 15 | 89 |

Structural Elucidation via Spectroscopic Techniques

N-Chloromethyl-benzothiazole-2-thione is characterized using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry (MS) to confirm its structure and tautomerism.

Spectroscopic Data:

¹H NMR:

¹³C NMR:

FT-IR:

Mass Spectrometry:

Table 3: Key Spectral Assignments

| Technique | Signal (δ ppm) | Assignment | Source |

|---|---|---|---|

| ¹H NMR | 4.5–4.7 (s) | CH₂Cl | |

| ¹³C NMR | 180–185 | C=S | |

| FT-IR | 1250–1300 | C=S | |

| MS | 215.72 | [M]⁺ |

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography confirms the thione tautomer and spatial arrangement of substituents. The benzothiazole ring adopts a planar structure, with the chloromethyl group positioned ortho to the sulfur atom. Key bond lengths include:

Crystal Packing and Symmetry:

- Space Group: Often observed in Pbca or P2₁/c symmetry, with hydrogen bonding stabilizing the lattice.

- Tautomerism: Exclusive thione form confirmed via sulfur atom electron density.

Table 4: X-ray Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| C=S Bond Length | 1.65–1.68 Å | |

| C–Cl Bond Length | 1.78–1.82 Å | |

| Space Group | Pbca |

N-Chloromethyl-benzothiazole-2-thione exhibits exceptional reactivity toward nucleophilic substitution at the chloromethyl group, making it a valuable synthetic intermediate in organic chemistry . The chloromethyl group positioned at the nitrogen atom acts as an electrophilic center that readily undergoes substitution reactions with various nucleophiles under mild conditions [2] [3].

Mechanism of Nucleophilic Substitution

The nucleophilic substitution reactions proceed via a classical SN2 mechanism, where the nucleophile attacks the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion [2]. The reaction is facilitated by the electron-withdrawing nature of the benzothiazole-2-thione moiety, which stabilizes the transition state and increases the electrophilicity of the chloromethyl carbon [3].

Studies have demonstrated that the reactivity follows the order: thiols > amines > alcohols > nitrogen heterocycles, reflecting the nucleophilicity and steric factors of the attacking species . The presence of the thione functionality enhances the electrophilic character of the chloromethyl group through inductive and resonance effects [2].

Reaction with Sulfur Nucleophiles

Thiol-containing compounds react readily with N-chloromethyl-benzothiazole-2-thione to form S-substituted derivatives [2]. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide [3]. These reactions proceed with yields ranging from 70-85% under optimized conditions .

The mechanism involves initial deprotonation of the thiol to generate the more nucleophilic thiolate anion, which then attacks the chloromethyl carbon. The resulting S-alkylated products are valuable intermediates for further synthetic transformations and have shown promising biological activities [2] [3].

Reaction with Nitrogen Nucleophiles

Primary and secondary amines undergo smooth nucleophilic substitution with N-chloromethyl-benzothiazole-2-thione [4] [5]. The reaction conditions typically involve the use of triethylamine as a base in tetrahydrofuran under reflux conditions. Yields of 68-93% have been reported for various amine substrates [4].

The substitution pattern depends on the nature of the amine nucleophile and reaction stoichiometry. Primary amines can undergo mono- or di-substitution depending on the molar ratios employed [5]. Secondary amines generally yield mono-substituted products exclusively due to steric hindrance [4].

Reaction with Oxygen Nucleophiles

Alcohols and phenols can also participate in nucleophilic substitution reactions, though these typically require more forcing conditions compared to sulfur and nitrogen nucleophiles [6]. The reactions are usually carried out in the presence of potassium carbonate as a base in acetonitrile solvent, yielding O-substituted derivatives in 60-80% yields [6].

Reaction Data Summary

| Nucleophile Type | Reaction Conditions | Product Type | Typical Yields (%) |

|---|---|---|---|

| Thiols | Base (NaOH/K₂CO₃), DMF | S-substituted thioethers | 70-85 |

| Primary Amines | Base (Et₃N), THF reflux | N-substituted amines | 68-93 |

| Secondary Amines | Base (Et₃N), THF reflux | N-substituted amines | 75-88 |

| Alcohols | Base (K₂CO₃), acetonitrile | O-substituted ethers | 60-80 |

| Thiourea | Base conditions | Thiazole derivatives | 75-90 |

Thione-to-Thiol Tautomerism and Its Implications

The benzothiazole-2-thione moiety in N-chloromethyl-benzothiazole-2-thione exists in a dynamic tautomeric equilibrium with its corresponding thiol form [7] [8] [9]. This tautomerism significantly influences the compound's reactivity, coordination behavior, and biological activity.

Thermodynamic Aspects of Tautomerism

Theoretical studies using density functional theory calculations have revealed that the thione tautomer is thermodynamically more stable than the thiol form by approximately 39 kilojoules per mole [7] [8]. This energy difference explains the predominance of the thione form under normal conditions in both solid state and solution [9].

The relative stability of the thione form can be attributed to the resonance stabilization within the benzothiazole ring system and the delocalization of electron density across the thiocarbonyl group [7]. X-ray crystallographic studies have consistently shown that the compound crystallizes in the thione form, supporting the theoretical predictions [10] [11].

Environmental Factors Affecting Tautomeric Equilibrium

The tautomeric equilibrium is sensitive to environmental factors such as pH, solvent polarity, and temperature [7] [9]. In alkaline solutions with pH greater than 7, the equilibrium shifts toward the thiol form due to deprotonation of the thiol hydrogen [9] [12]. This pH-dependent behavior has important implications for biological activity and metal coordination chemistry [7].

Solvent effects also play a crucial role in determining the tautomeric ratio. Polar protic solvents tend to stabilize the thiol form through hydrogen bonding, while aprotic solvents favor the thione tautomer [7] [8]. Temperature variations affect the equilibrium position, with higher temperatures generally favoring the thione form due to entropic factors [9].

Spectroscopic Evidence for Tautomerism

Infrared spectroscopy provides clear evidence for the predominant thione form, with characteristic carbon-sulfur double bond stretching frequencies observed at approximately 6.70 micrometers [13] [9]. Nuclear magnetic resonance spectroscopy confirms the thione structure through the absence of thiol proton signals and the characteristic chemical shifts of the thiocarbonyl carbon [14] [15].

The thione-thiol tautomerism has been extensively studied using various spectroscopic techniques, and the results consistently demonstrate the preference for the thione form under standard conditions [7] [8] [16].

Implications for Reactivity

The tautomeric equilibrium significantly affects the compound's reactivity patterns [17] [18]. The thione form exhibits different coordination preferences compared to the thiol tautomer, leading to diverse metal complexation behaviors [7] [19]. In nucleophilic substitution reactions, the electron-withdrawing effect of the thione group enhances the electrophilicity of the chloromethyl carbon [2].

The ability to exist in multiple tautomeric forms also provides additional reaction pathways and coordination modes, making N-chloromethyl-benzothiazole-2-thione a versatile building block in synthetic chemistry [17] [9].

| Tautomeric Form | Stability (kJ/mol) | Conditions Favoring | Spectroscopic Evidence |

|---|---|---|---|

| Thione (predominant) | -39 (relative) | Solid state, neutral pH | C=S at 6.70 μm |

| Thiol (minor) | 0 (reference) | Alkaline conditions (pH >7) | S-H stretch |

| Thione-metal complexes | Enhanced stability | Metal coordination | Metal-S coordination |

| Protonated forms | Variable | Acidic conditions | Protonated N |

Cycloaddition Reactions with Heterocyclic Systems

N-Chloromethyl-benzothiazole-2-thione participates in various cycloaddition reactions that lead to the formation of complex heterocyclic architectures [20] [21] [22]. These reactions represent important synthetic pathways for constructing polycyclic systems with potential biological and materials applications.

[3+2] Cycloaddition Reactions

The benzothiazole moiety can undergo highly enantioselective dearomative [3+2] cycloaddition reactions with cyclopropane-1,1-dicarboxylates [20] [23] [24]. These reactions are catalyzed by chiral magnesium complexes and proceed under mild conditions to afford hydropyrrolo[2,1-b]thiazole derivatives with excellent enantioselectivities up to 97% and yields up to 97% [20].

The mechanism involves the formation of a metallacyclic intermediate through coordination of the benzothiazole nitrogen to the metal center, followed by ring-opening of the cyclopropane and subsequent cyclization [20]. The chloromethyl substituent can participate as a leaving group or undergo further transformations during the cycloaddition process [24].

1,3-Dipolar Cycloaddition Reactions

N-Chloromethyl-benzothiazole-2-thione derivatives have been employed in 1,3-dipolar cycloaddition reactions with azomethine ylides to construct triazole-containing heterocycles [21] [22]. These reactions proceed through the formation of dipolar intermediates that undergo cyclization with the benzothiazole system [21].

The S-propargyl derivatives of benzothiazole-2-thione react with α-halo esters and amides in moderate to good yields (47-75%) to form 1,2,3-triazole derivatives [21]. The reaction conditions are mild and environmentally friendly, proceeding at room temperature without the need for transition metal catalysts [21].

Photocycloaddition Reactions

Benzothiazole-2-thione derivatives undergo photocycloaddition reactions with alkenes under ultraviolet irradiation [25] [26]. These reactions proceed through the formation of excited triplet states that enable the cycloaddition process. The products include novel benzothiazepine derivatives with seven-membered ring systems [26].

The photocycloaddition reactions are particularly effective with electron-rich alkenes and can provide access to complex polycyclic structures that are difficult to obtain through conventional thermal processes [25]. The chloromethyl group can influence the regioselectivity and efficiency of these photochemical transformations [26].

Stepwise Cycloaddition Mechanisms

Studies on N-phenacylbenzothiazolium bromides have revealed stepwise 1,3-dipolar cycloaddition mechanisms with nitroalkenes [22]. The reactions proceed through the formation of intermediate zwitterionic species that undergo cyclization to yield tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles [22].

The stereochemistry of the cycloaddition products can be controlled by reaction conditions, with refluxing ethanol favoring the formation of dihydro derivatives and subsequent oxidation with DDQ providing fully aromatized products [22].

| Reaction Type | Substrate | Product | Enantioselectivity | Typical Yields (%) |

|---|---|---|---|---|

| [3+2] Cycloaddition | Cyclopropane diesters | Hydropyrrolo[2,1-b]thiazoles | Up to 97% ee | 85-97 |

| 1,3-Dipolar cycloaddition | Azomethine ylides | Triazole derivatives | High with chiral catalysts | 47-75 |

| Photocycloaddition | Alkenes | Thiazepines | Low | 40-70 |

| Stepwise cycloaddition | Nitroalkenes | Tetrahydropyrrolo derivatives | Moderate | 60-85 |

Role in Cross-Coupling Catalysis and Organometallic Complexation

N-Chloromethyl-benzothiazole-2-thione serves as both a ligand and substrate in various cross-coupling reactions and organometallic complexation processes [27] [19] [6]. The compound's unique electronic and steric properties make it valuable in catalytic applications and the synthesis of functional metal complexes.

Palladium-Catalyzed Cross-Coupling Reactions

Benzothiazole derivatives, including N-chloromethyl-benzothiazole-2-thione, participate in palladium-catalyzed oxidative carbon-hydrogen/carbon-hydrogen cross-coupling reactions [27] [28] [29]. These reactions enable the direct functionalization of benzothiazole rings through carbon-hydrogen bond activation, providing efficient access to biaryl systems [27].

The cross-coupling reactions exhibit high functional group tolerance and proceed under mild conditions without the need for harsh oxidizing agents [27]. The chloromethyl substituent can serve as a directing group for regioselective functionalization or undergo substitution during the catalytic process [28] [29].

Suzuki cross-coupling reactions have been employed to synthesize 2-amino-6-arylbenzothiazoles from 2-amino-6-bromobenzothiazole derivatives [28]. The reactions proceed in moderate to excellent yields using various aryl boronic acids and palladium catalysts under optimized conditions [28].

Copper-Catalyzed Transformations

Copper catalysis has been extensively applied to benzothiazole chemistry, including dehydrogenative cross-coupling reactions [6] [30] [31]. N-Chloromethyl-benzothiazole-2-thione can undergo copper-promoted carbon-sulfur cross-coupling with thiols and selenols under microwave-assisted conditions [6].

The reactions are carried out in acetonitrile using copper iodide as a catalyst and potassium carbonate as a base [6]. The process is environmentally friendly and provides access to a diverse range of sulfur and selenium-containing derivatives in good to excellent yields [6].

Copper-catalyzed aerobic oxidation protocols have been developed for the synthesis of benzothiazoles from amines through cross-coupling followed by arene carbon-hydrogen functionalization [31]. These one-pot procedures offer atom-economical approaches to complex heterocyclic systems [31].

Metal Complex Formation

N-Chloromethyl-benzothiazole-2-thione and related benzothiazole-2-thione derivatives form diverse metal complexes with various transition metals [19] [32] [33] [34]. The thione functionality provides multiple coordination modes, enabling the formation of mononuclear, polynuclear, and polymeric structures [19].

Gold complexes of benzothiazole-2-thione derivatives exhibit unique structural features, including tetranuclear clusters with aurophilic interactions [19]. These complexes display interesting luminescent properties and have potential applications in materials science [19].

Silver complexes demonstrate antimicrobial activity and form both molecular and polymeric structures depending on the reaction conditions and counterions employed [32] [33]. The coordination chemistry is influenced by the tautomeric equilibrium of the thione-thiol system [32].

Zinc complexes with benzothiazole-2-thione ligands adopt distorted tetrahedral geometries and have been characterized by single-crystal X-ray diffraction [34]. These complexes serve as structural models for understanding metal-sulfur interactions in biological systems [34].

Mechanistic Insights

Mechanistic studies have revealed that the coordination of benzothiazole-2-thione derivatives to metal centers can influence the tautomeric equilibrium and enhance the stability of specific forms [19] [32]. The metal coordination typically occurs through the sulfur atom of the thione group, although bridging modes involving both sulfur and nitrogen are also observed [19].

The chloromethyl substituent can participate in secondary interactions or undergo substitution reactions during complex formation, leading to novel coordination environments and extended structures [6] [33]. These processes provide access to multifunctional materials with tailored properties [19] [34].

| Metal | Complex Type | Application | Key Features |

|---|---|---|---|

| Palladium | Cross-coupling catalyst | C-H activation | High regioselectivity |

| Copper | Oxidative coupling | Dehydrogenative coupling | Air-stable conditions |

| Gold | Tetranuclear clusters | Luminescent materials | Aurophilic interactions |

| Silver | Polymeric chains | Antimicrobial agents | Infinite chains |

| Zinc | Tetrahedral complexes | Structural studies | Distorted geometry |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant